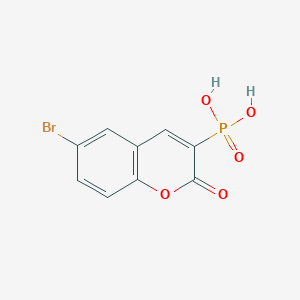

(6-Bromo-2-oxochromen-3-yl)phosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Bromo-2-oxochromen-3-yl)phosphonic acid is a versatile chemical compound with a unique structure that combines a brominated chromenone moiety with a phosphonic acid group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-oxochromen-3-yl)phosphonic acid typically involves the bromination of 2-oxochromene followed by the introduction of the phosphonic acid group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The subsequent phosphonation can be achieved using phosphorous acid under acidic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Phosphonic Acid Group Reactivity

The phosphonic acid moiety participates in esterification and metal-chelation reactions:

a. Esterification Reactions

-

Reacts with alcohols under Mitsunobu conditions (DIAD/PPh₃) or via activation with carbodiimides (e.g., DCC) to form phosphonate esters .

-

Bis-ester prodrugs (e.g., bis-POM, bis-BOM) demonstrate improved cellular permeability, with IC₅₀ values as low as 16–124 nM in glioma cell lines .

Comparative Hydrolysis Rates of Prodrugs

| Prodrug Type | IC₅₀ (D423 Cells) | Hydrolysis Rate |

|---|---|---|

| Bis-POC (10 ) | 16 nM | Slowest |

| Bis-SATE (12 ) | 124 nM | Fastest |

| Bis-POM (6 ) | 43 nM | Moderate |

b. Metal Chelation

-

The phosphonic acid group coordinates with divalent cations (e.g., Ca²⁺, Mg²⁺), forming stable complexes that influence solubility and bioavailability .

Bromine Substitution Reactions

The electron-withdrawing effects of the 2-oxo and phosphonic acid groups activate the 6-bromo position for nucleophilic aromatic substitution (SNAr):

a. Aminolysis

-

Reacts with primary amines (e.g., aniline, alkylamines) in DMF at 90°C to yield 6-amino derivatives .

-

Example: Substitution with acetamide produces N-(6-amino-2-oxochromen-3-yl)acetamide (CAS 33404-13-6) .

b. Cross-Coupling Reactions

-

Participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ catalyst, enabling C–C bond formation at the 6-position .

Coumarin Ring Functionalization

The 2-oxochromen core undergoes electrophilic and cycloaddition reactions:

a. Vilsmeier-Haack Formylation

-

Reacts with POCl₃/DMF at 0–90°C to introduce formyl groups at the 4-position, forming 4-formyl-6-bromo-2-oxochromen-3-yl phosphonic acid .

b. Hydrazone Formation

-

Condenses with hydrazines in ethanol to yield hydrazone hybrids, a strategy used to synthesize antimicrobial agents .

Metabolic and Enzymatic Interactions

-

Enolase Inhibition : Phosphonate analogs act as enolase inhibitors, causing upstream glycolytic metabolite accumulation (e.g., 2-phosphoglycerate) and downstream ATP depletion .

-

Esterase Cleavage : Intracellular esterases hydrolyze phosphonate esters to release the active phosphonic acid, with rates dependent on ester promoiety (POM > BOM > SATE) .

Stability Under Physiological Conditions

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

(6-Bromo-2-oxochromen-3-yl)phosphonic acid has been investigated for its potential as an anticancer agent. The compound's phosphonate group can inhibit specific enzymes involved in cancer metabolism. For instance, phosphonates are known to inhibit enolase, an enzyme critical in glycolysis, which is often upregulated in cancer cells. Research has shown that derivatives of phosphonates exhibit selective toxicity against cancer cells with specific metabolic profiles, such as those lacking enolase 1 (ENO1) .

Inhibition Studies

In vitro studies have demonstrated that this compound and its derivatives can effectively inhibit the growth of various cancer cell lines. For example, modifications to enhance lipophilicity have resulted in increased potency against ENO1-deleted glioma cell lines . These findings suggest that the compound could be further developed into a therapeutic agent for specific cancer types.

Antimicrobial Applications

Antibacterial Properties

The compound has shown promising results in antimicrobial studies. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL against resistant strains of Staphylococcus aureus . This highlights its potential application in developing new antibiotics.

Biochemical Research

Enzyme Inhibition Mechanisms

The ability of this compound to act as an enzyme inhibitor makes it a valuable tool in biochemical research. Studies focusing on the structure-activity relationship (SAR) of phosphonates have elucidated how modifications can enhance selectivity and potency against target enzymes like enolase . Understanding these mechanisms can lead to the design of more effective inhibitors for therapeutic use.

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups that enhance its biological activity. Recent advancements in synthetic methodologies have facilitated the production of novel derivatives with improved pharmacological properties .

Case Study: Derivative Efficacy

A notable case study involved synthesizing several derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results indicated that certain substitutions significantly increased the compounds' potency, demonstrating the importance of structural modifications in drug design .

Mécanisme D'action

The mechanism of action of (6-Bromo-2-oxochromen-3-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated chromenone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The phosphonic acid group can form strong interactions with metal ions, which may be relevant in catalytic processes.

Comparaison Avec Des Composés Similaires

- (6-Chloro-2-oxochromen-3-yl)phosphonic acid

- (6-Fluoro-2-oxochromen-3-yl)phosphonic acid

- (6-Iodo-2-oxochromen-3-yl)phosphonic acid

Comparison: (6-Bromo-2-oxochromen-3-yl)phosphonic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Activité Biologique

(6-Bromo-2-oxochromen-3-yl)phosphonic acid is a phosphonic acid derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure features a chromen-3-one moiety with a bromine substitution at the 6-position and a phosphonic acid functional group. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values serve as a crucial metric for assessing the efficacy of this compound.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus ATCC 33592 | 3.125 | Potent |

| Acinetobacter baumannii ATCC 19606 | 1.56 | Very Potent |

| Escherichia coli ATCC 25922 | >50 | No Activity |

| Bacillus subtilis ATCC 6623 | 6.25 | Moderate |

The compound exhibited significant activity against Staphylococcus aureus and Acinetobacter baumannii , which are known for their resistance to multiple antibiotics. The observed MIC values indicate that even at low concentrations, the compound effectively inhibits bacterial growth, particularly against resistant strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Research indicates that phosphonic acid derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

A study investigated the effect of this compound on inflammatory cytokines in vitro. The results demonstrated a significant reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Disruption of Bacterial Cell Wall Synthesis : The phosphonic acid group may interfere with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.

- Modulation of Immune Response : By affecting cytokine production, it can alter the immune response, reducing inflammation.

Propriétés

IUPAC Name |

(6-bromo-2-oxochromen-3-yl)phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrO5P/c10-6-1-2-7-5(3-6)4-8(9(11)15-7)16(12,13)14/h1-4H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKBYBBBDLICGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)P(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.